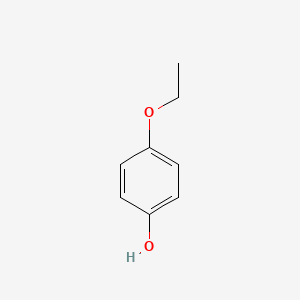

4-Ethoxyphenol

Description

This compound has been reported in Illicium verum with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVFCSWBKOVHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044251 | |

| Record name | 4-Ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White or colourless crystals, sweet herbaceous odour reminiscent of anise and fennel | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hydroquinone monoethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

246.00 to 247.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble to soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Hydroquinone monoethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

622-62-8 | |

| Record name | 4-Ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/605352N8AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 - 67 °C | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxyphenol (CAS: 622-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It is a monoethyl ether of hydroquinone and finds applications as a versatile intermediate in the synthesis of more complex molecules, including liquid crystals and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and biological significance of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a beige crystalline solid at room temperature.[1][3] It possesses a mild, sweet, herbaceous odor reminiscent of anise and fennel.[1][4] It is soluble in organic solvents such as ethanol and ether and is slightly soluble in water.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 622-62-8 | [6] |

| Molecular Formula | C₈H₁₀O₂ | [6] |

| Molecular Weight | 138.16 g/mol | [6] |

| Appearance | Beige crystalline powder or chunks | [1][3] |

| Melting Point | 64-67 °C | [6] |

| Boiling Point | 131 °C at 9 mmHg | [7] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1][4] |

| logP | 1.87 | [1] |

| pKa | 10.44 ± 0.13 (Predicted) | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to ethoxy protons (triplet and quartet) and aromatic protons. | [1][6][8] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (phenol), C-O stretching (ether and phenol), and aromatic C-H stretching. | [1][2] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 138, with fragmentation patterns consistent with the structure. | [6] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory-scale synthesis is the Williamson ether synthesis, involving the reaction of hydroquinone with an ethylating agent in the presence of a base. Another method involves the reaction of p-benzoquinone with ethanol.[2][9][10][11]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from hydroquinone and iodoethane.

Materials:

-

Hydroquinone

-

Iodoethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in ethanol.

-

Deprotonation: Slowly add a solution of sodium hydroxide (1.0 eq) in water to the flask while stirring. The mixture should become basic.

-

Alkylation: Add iodoethane (1.0 eq) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous mixture, add diethyl ether and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic layers and wash with dilute HCl, followed by water, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a beige crystalline solid.[4][12][13][14]

Workflow for Williamson Ether Synthesis of this compound

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules. Its phenolic hydroxyl and ether functionalities provide sites for further chemical modification.

-

Scaffold for Bioactive Compounds: The this compound moiety has been incorporated into the structures of enzyme inhibitors and androgen receptor antagonists.[5][15][16][17]

-

Substrate for Enzyme Kinetics: It is used as a substrate in the kinetic evaluation of enzymes like mushroom tyrosinase.[2]

-

Precursor for Derivatives: The synthesis of N-alkyl/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][8]-dioxin-6-sulfonamides with potential enzyme inhibitory activity has been reported.[8]

Biological Activity and Signaling Pathways

While primarily used as a synthetic intermediate, this compound itself exhibits some biological activities.

-

Antilarval Activity: It has shown potent antilarval activity against Bacillus amphitrite larvae.[8]

-

Inhibition of Mitochondrial Membrane Potential: this compound has been reported to inhibit the mitochondrial membrane potential.[18] This disruption can lead to a cascade of events culminating in apoptosis (programmed cell death).

A proposed signaling pathway for this compound-induced apoptosis, based on its ability to disrupt mitochondrial function, is outlined below. This pathway is a generalized model of mitochondrially-mediated apoptosis and may be initiated by the generation of reactive oxygen species (ROS).[3][19][20][21][22]

Proposed Signaling Pathway for this compound-Induced Apoptosis

The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[9][15][23][24] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9.[7][13][18][25] Caspase-9, an initiator caspase, in turn activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[15][23] This process is regulated by the Bcl-2 family of proteins, where anti-apoptotic members can prevent the release of cytochrome c.[7][13][18][25][26]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[3]

Table 3: Hazard Information for this compound

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Handling Precautions:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential as a building block in drug discovery and development. Its chemical functionality allows for the creation of diverse molecular scaffolds. While it exhibits some inherent biological activity, particularly related to mitochondrial function, its primary value lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. Researchers and drug development professionals should be aware of its synthetic utility and handle it with appropriate safety precautions due to its hazardous nature. Further investigation into the specific molecular targets and signaling pathways affected by this compound and its derivatives may unveil new therapeutic opportunities.

References

- 1. This compound(622-62-8) IR Spectrum [chemicalbook.com]

- 2. Phenol, 4-ethoxy- [webbook.nist.gov]

- 3. Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(622-62-8) 1H NMR spectrum [chemicalbook.com]

- 9. Evidence for Caspase Effects on Release of Cytochrome c and AIF in a Model of Ischemia in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. francis-press.com [francis-press.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Harnessing Plant Bioactive Compounds in Biomaterial Scaffolds for Advanced Wound Healing: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polysaccharide-poly(ethylene glycol) star copolymer as a scaffold for the production of bioactive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Reactive Oxygen Species: Drivers of Physiological and Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Constants of Hydroquinone Monoethyl Ether

This technical guide provides a comprehensive overview of the core physical constants of hydroquinone monoethyl ether, also known as 4-ethoxyphenol. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines standard experimental methodologies, and presents a logical workflow for the determination of these properties.

Physical and Chemical Properties

Hydroquinone monoethyl ether is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It presents as a beige or white waxy solid and is utilized as an intermediate in the synthesis of liquid crystals and as a substrate in enzymatic studies.[1][2]

Quantitative Data Summary

The physical constants of hydroquinone monoethyl ether have been compiled from various sources and are summarized in the table below for ease of comparison. It is important to note that minor discrepancies may exist between sources due to variations in experimental conditions and purity of the samples.

| Physical Constant | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [3][4][5] |

| Molecular Weight | 138.16 g/mol | [4][5] |

| Appearance | Beige crystalline powder or chunks; White waxy solid | [1][3][6] |

| Odor | Mild, sweet, herbaceous, reminiscent of anise and fennel | [1][4] |

| Melting Point | 64 - 67 °C / 147.2 - 152.6 °F | [3][4][5] |

| Boiling Point | 121 °C @ 9 mmHg (12 hPa) | [4][5] |

| Density | 1.076 ± 0.06 g/cm³ | [4] |

| Vapor Pressure | 0.017 mmHg @ 25 °C | [4] |

| Solubility | Insoluble in water. Soluble in alcohol, oils, dipropylene glycol, and propylene glycol.[1][4] Soluble in DMSO and Ethanol.[7] | [1][4][7] |

| LogP (Octanol/Water Partition Coefficient) | 1.87 | [4] |

| Refractive Index | 1.526 ± 0.02 | [4] |

| Flash Point | 255 °F (124 °C) TCC | [4] |

Experimental Protocols for Determination of Physical Constants

1. Melting Point Determination (Capillary Method):

-

Principle: The melting point is determined by observing the temperature at which the solid phase transitions to a liquid phase.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of hydroquinone monoethyl ether is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

2. Boiling Point Determination (Distillation Method):

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, distillation under reduced pressure is performed.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source, manometer.

-

Procedure:

-

The hydroquinone monoethyl ether sample is placed in the distillation flask with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are secure.

-

A vacuum is applied to the system, and the pressure is allowed to stabilize, as measured by the manometer.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

3. Solubility Determination (Shake-Flask Method):

-

Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration device, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of hydroquinone monoethyl ether is added to a known volume of the solvent (e.g., water, ethanol) in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, the solution is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered to remove undissolved solid.

-

The concentration of hydroquinone monoethyl ether in the filtrate is determined using a suitable analytical method.

-

4. Density Determination (Pycnometer Method):

-

Principle: Density is determined by measuring the mass of a known volume of the substance.

-

Apparatus: Pycnometer (a flask with a specific, calibrated volume), analytical balance, constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the molten hydroquinone monoethyl ether (if solid at room temperature) or a solution of known concentration, and the mass is recorded. The temperature is maintained using a constant temperature bath.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its mass is recorded at the same temperature.

-

The density of the sample is calculated using the masses and the known density of the reference liquid.

-

Logical Workflow for Physical Constant Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical constants of a chemical compound like hydroquinone monoethyl ether.

References

4-Ethoxyphenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenol, including its molecular weight and formula. It details experimental protocols for its synthesis and analysis and touches upon its biological relevance.

Core Compound Data

This compound, also known as hydroquinone monoethyl ether, is an aromatic organic compound. It is a derivative of phenol and a member of the 4-alkoxyphenols class.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂[2] |

| Molecular Weight | 138.16 g/mol [2] |

| Appearance | White or colorless crystals with a sweet, herbaceous odor reminiscent of anise and fennel.[2] |

| Melting Point | 66 - 67 °C[2] |

| Boiling Point | 246 - 247 °C at 760 mmHg[2] |

| Solubility | Slightly soluble in water; soluble in oils.[2] Soluble in DMSO (≥22.1 mg/mL) and ethanol (≥20.7 mg/mL).[3] |

| LogP | 1.81[2] |

| CAS Number | 622-62-8[4] |

| IUPAC Name | This compound[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of hydroquinone is reacted with an ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Hydroquinone

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Ethyl Bromide (CH₃CH₂Br)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and apparatus for reflux, extraction, and distillation.

Procedure:

-

Preparation of the Phenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of hydroquinone in ethanol.

-

Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution to the flask while stirring. The reaction is exothermic.

-

Continue stirring until the sodium hydroxide has completely reacted to form the sodium phenoxide salt.

-

-

Etherification:

-

To the freshly prepared phenoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of ethyl bromide.

-

Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer with a dilute solution of sodium hydroxide to remove any unreacted hydroquinone.

-

Neutralize the organic layer by washing with a dilute solution of hydrochloric acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[5]

Experimental Protocol:

-

Column: Newcrom R1 reverse-phase column.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

-

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the standard solution and the sample solution into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area for this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethoxy group and the six carbons of the benzene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage will also be present.[2][6]

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight.[2][7]

Biological Significance and Applications

This compound is recognized as an endogenous metabolite, meaning it is found naturally within biological systems.[8] This suggests its potential involvement in various metabolic pathways.

Substrate for Mushroom Tyrosinase

This compound has been utilized as a substrate in enzymatic assays to study the kinetics of mushroom tyrosinase.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin and is also responsible for the browning of fruits and vegetables. Studying the interaction of compounds like this compound with this enzyme can provide insights into the enzyme's mechanism and aid in the development of tyrosinase inhibitors, which have applications in the cosmetic and food industries.

The kinetic study of mushroom tyrosinase typically involves monitoring the enzymatic reaction in the presence of a substrate like this compound and an inhibitor. The rate of the reaction is measured, often spectrophotometrically, and the data is used to determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information helps in understanding the mode of inhibition and the efficacy of the inhibitor.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032036) [hmdb.ca]

- 2. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Phenol, 4-ethoxy- [webbook.nist.gov]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. This compound(622-62-8) IR Spectrum [chemicalbook.com]

- 7. This compound(622-62-8) MS [m.chemicalbook.com]

- 8. glpbio.com [glpbio.com]

Solubility of 4-Ethoxyphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a stabilizer. Its solubility in different organic solvents is a critical physical property that influences process design, formulation development, and purification strategies. A thorough understanding of its solubility behavior is paramount for researchers and professionals in drug development and chemical synthesis.

Data Presentation: Solubility of this compound

The following tables summarize the available qualitative and quantitative solubility data for this compound in various solvents. The lack of extensive temperature-dependent data highlights an area for further experimental investigation.

Table 1: Qualitative Solubility of this compound

| Solvent(s) | Solubility Description |

| Alcohol | Soluble |

| Oils | Soluble |

| Ethanol | Moderately soluble[1] |

| Propylene Glycol | Fairly soluble |

| Water | Insoluble to slightly soluble[1] |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥22.1 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[2] |

| Ethanol (EtOH) | Not Specified | ≥20.7 mg/mL |

Experimental Protocol: Determination of this compound Solubility via the Isothermal Shake-Flask Method

The following protocol details a reliable and widely used method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (analytical grade, purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (readability ±0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2. Preparation of Standard Solutions (for quantification):

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

3. Experimental Procedure (Solubility Measurement):

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the range of the calibration curve.

4. Quantification:

-

Analyze the standard solutions and the diluted samples using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). For HPLC, an appropriate column and mobile phase must be selected to achieve good separation and peak shape for this compound.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

5. Data Reporting:

-

Solubility is typically reported in units such as g/100g of solvent, mg/mL, or as a mole fraction.

Mandatory Visualizations

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of 4-ethoxyphenol, including detailed experimental protocols for their determination. It is intended to serve as a technical resource for professionals in research and development.

Physicochemical Data of this compound

This compound, also known as hydroquinone monoethyl ether, is an aromatic ether and a member of the phenols class of organic compounds.[1][2] It presents as a solid, described as white or colorless crystals, beige crystalline powder, or chunks, with a sweet, herbaceous odor.[1][2][3]

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, formulation, and application in various scientific contexts.

| Property | Value | Conditions |

| Melting Point | 61 - 68 °C | Ambient Pressure |

| 64 - 67 °C | Ambient Pressure[3][4][5] | |

| 66 - 67 °C | Ambient Pressure[1][6] | |

| Boiling Point | 246 - 247 °C | @ 760 mmHg[1][6] |

| 131 °C | @ 9 mmHg[4][5] | |

| 121 °C | @ 9 mmHg |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[7] A pure substance typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)[8][9]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7][10]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the solid at the bottom. The packed sample height should be between 2-3 mm for an accurate measurement.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

For an unknown compound, it is customary to first perform a rapid heating to determine an approximate melting range.[8][9]

-

For a precise measurement, set the starting temperature to about 15-20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.[8][10]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely turned into a liquid (the end of the melting range).[8]

The Thiele tube method is a convenient and micro-scale technique for determining the boiling point of a liquid, requiring only a small sample volume.[11] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

-

Thiele tube

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Stand and clamp

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid sample within the test tube.[11]

-

Heating: Insert the entire assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. Gently heat the side arm of the Thiele tube.[11][13] Convection currents will ensure uniform temperature distribution.[13]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[11][13]

-

Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11][13] It is crucial to also record the barometric pressure, as the boiling point is pressure-dependent.[12]

Synthesis and Metabolic Significance

Understanding the origin and fate of a compound is essential in drug development and toxicology. The following diagrams illustrate a common synthesis route for this compound and its context as a metabolite.

This compound can be synthesized through the mono-ethylation of hydroquinone or, as depicted below, from the reaction of ethanol with 1,4-benzoquinone in the presence of an acid catalyst.[2][14]

Caption: Synthesis of this compound from Ethanol and 1,4-Benzoquinone.

This compound is recognized as an endogenous human metabolite.[1][15] Its formation can also result from the biotransformation of other compounds. For example, it is a major product of the dehalogenation of 4-fluorophenol, a process catalyzed by microperoxidase-8.[2]

Caption: Metabolic formation of this compound.

References

- 1. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 622-62-8 [chemicalbook.com]

- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0032036) [hmdb.ca]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Spectral Data of 4-Ethoxyphenol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Ethoxyphenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 | d | 2H | Ar-H (ortho to -OH) |

| 6.70 | d | 2H | Ar-H (ortho to -OEt) |

| 4.75 | s | 1H | -OH |

| 3.95 | q | 2H | -O-CH₂-CH₃ |

| 1.35 | t | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 153.0 | Ar-C-O |

| 152.4 | Ar-C-OH |

| 116.0 | Ar-CH |

| 115.5 | Ar-CH |

| 64.0 | -O-CH₂-CH₃ |

| 15.0 | -O-CH₂-CH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2980, 2930 | Medium | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1230 | Strong | Aryl-O stretch (ether) |

| 1040 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 138 | 47 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M-C₂H₄]⁺ |

| 81 | 15 | [C₆H₅O]⁺ |

| 53 | 9 | [C₄H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent.[1] Common solvents for NMR include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[2]

-

Data Acquisition: For ¹H NMR, the spectral width is set to encompass all expected proton signals, typically from 0 to 12 ppm. For ¹³C NMR, the spectral width is wider, usually from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, one common method is to prepare a Nujol mull.[3] A small amount of the solid is ground into a fine powder and then mixed with a few drops of Nujol (a mineral oil) to form a paste.[3] This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[3] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) and placing it in a solution cell.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used to record the IR spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5][6]

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions produced. The molecular ion peak corresponds to the molecular weight of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

4-Ethoxyphenol health and safety information

An In-depth Technical Guide to the Health and Safety of 4-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for this compound (CAS No. 622-62-8), a compound used in laboratory research and as an intermediate in the synthesis of liquid crystals.[1][2] It is intended to be a technical resource for professionals in research, development, and manufacturing who may handle this chemical.

Physicochemical Properties

This compound is an aromatic ether and a member of the phenol class of organic compounds. It presents as a beige or off-white crystalline solid with a mild, sweet, herbaceous odor.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [3] |

| Molecular Weight | 138.16 g/mol | [2][3] |

| CAS Number | 622-62-8 | [1][2][3] |

| EC Number | 210-748-1 | [4][5] |

| Appearance | Beige crystalline powder or chunks | [1][2] |

| Melting Point | 64 - 67 °C | [1][2] |

| Boiling Point | 131 °C @ 9 mmHg 246 - 247 °C @ 760 mmHg | [1] |

| Solubility | Slightly soluble in water; Soluble in alcohol, oils, and methanol. | |

| LogP (n-octanol/water) | 1.81 - 1.87 | |

| Flash Point | 121°C/9mm | [2] |

Toxicological Information

This compound is classified as hazardous.[1] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[5]

Acute Toxicity

The compound is harmful if swallowed and is poisonous by the intraperitoneal route.[1][2][3][6]

| Route | Species | Value | Classification | Source(s) |

| Oral | - | - | Category 4 (Harmful if swallowed) | [1][3] |

| Intraperitoneal | Mouse | LDLo: 250 mg/kg | - | [7] |

Local Effects

-

Skin Irritation : Causes skin irritation (Category 2).[1][4][6][8] Symptoms can include itching, scaling, reddening, or blistering.[5]

-

Eye Irritation : Causes serious eye damage or irritation (Category 1 or 2A).[1][4][6][8] This can result in redness, pain, or severe eye damage.[5]

-

Respiratory Irritation : May cause respiratory irritation (STOT SE 3), affecting the respiratory system.[1][4][5][6][8]

Chronic and Other Health Effects

-

Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

-

Germ Cell Mutagenicity : Data not available.[3]

-

Reproductive Toxicity : Experimental reproductive effects have been noted.[2][6]

-

Metabolism : In humans, this compound is known to be metabolized to (2S,3S,4S,5R)-6-(4-ethoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.[9] Studies on similar alkoxyphenols suggest metabolism by liver P450 enzymes can lead to the formation of reactive quinone intermediates, which may contribute to toxicity.[10]

Hazard Classification and Safety Precautions

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4][6] |

| Serious Eye Damage/Irritation | 1 / 2A | H319: Causes serious eye irritation[1][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4][6] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[3] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Recommended Safety and Handling Procedures

Proper handling and storage are crucial to minimize risks.

-

Engineering Controls : Use only in well-ventilated areas with appropriate exhaust ventilation.[3][4] Ensure safety showers and eyewash stations are accessible.[3][5]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety goggles with side-shields conforming to EN166 or NIOSH standards.[1][11]

-

Skin Protection : Wear protective gloves (inspected prior to use) and impervious clothing to prevent skin exposure.[1][3][4]

-

Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1]

-

-

Handling Practices : Avoid contact with skin and eyes and the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3]

-

Storage : Store in a cool, dry, and well-ventilated place.[4][12] Keep the container tightly sealed and away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][12]

First Aid Measures

The following flowchart outlines the initial response to an exposure event. Immediate medical attention should be sought in all cases of significant exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 622-62-8 [chemicalbook.com]

- 3. This compound|622-62-8|MSDS [dcchemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 622-62-8 [thegoodscentscompany.com]

- 8. synerzine.com [synerzine.com]

- 9. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Biological Activity of 4-Ethoxyphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyphenol, a derivative of hydroquinone, presents a compelling profile for investigation within the realms of pharmacology and cosmetic science. While direct and extensive research on this specific compound is emerging, its structural similarity to other well-studied phenols suggests a range of biological activities. This technical guide synthesizes the current understanding and predictive insights into the biological functions of this compound, with a focus on its potential as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. This document provides detailed experimental protocols for assessing these activities and visualizes the associated signaling pathways to facilitate further research and development.

Introduction

This compound (CAS 622-62-8) is an aromatic organic compound.[1] It is structurally related to hydroquinone, a known depigmenting agent, and other phenolic compounds that exhibit a variety of biological effects. The presence of an ethoxy group at the para position of the phenol ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its biological activity. This guide explores the theoretical and potential biological activities of this compound, providing a framework for its systematic investigation.

Potential Biological Activities

Based on its chemical structure and the activities of related compounds, this compound is hypothesized to possess the following biological activities:

-

Tyrosinase Inhibition: As a phenolic compound, this compound is a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2] Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents.

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Quantitative Data on Biological Activities of Related Phenolic Compounds

Disclaimer: The following data is for illustrative purposes and represents the biological activity of compounds structurally related to this compound. These values should not be directly attributed to this compound.

Table 1: Tyrosinase Inhibitory Activity of Structurally Related Phenolic Compounds

| Compound | Substrate | IC50 (µM) | Inhibition Type | Reference |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-tyrosine | 0.013 | Competitive | [3] |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-DOPA | 0.93 | Competitive | [3] |

| Kojic Acid | L-tyrosine | 22.84 | Competitive | [3] |

Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| n-hexane extract of P. Retrofractum Vahl. | DPPH | 57.66 | [4] |

| Ascorbic Acid | DPPH | 66.12 | [4] |

| Ethyl acetate fraction of M. hypoleuca leaves | ABTS | 2.10 | [5] |

| Trolox | ABTS | 2.34 | [5] |

Table 3: Anti-inflammatory Activity of Structurally Related Phenolic Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Epimuqubilin A | RAW 264.7 | Nitric Oxide Inhibition | 7.4 | [6] |

| Sigmosceptrellin A | RAW 264.7 | Nitric Oxide Inhibition | 9.9 | [6] |

| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | Nitric Oxide Inhibition | 19.7 | [7] |

| Luteolin | RAW 264.7 | Nitric Oxide Inhibition | 17.1 | [7] |

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol outlines the in vitro assessment of the inhibitory effect of this compound on mushroom tyrosinase activity.[8][9][10]

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution (or DMSO for control).

-

Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.

-

Add 100 µL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Antioxidant Activity Assays

This protocol measures the free radical scavenging capacity of this compound.[2][11][12][13]

Materials:

-

DPPH (Sigma-Aldrich)

-

This compound

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound solution (or methanol for blank and ascorbic acid for positive control).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [1 - (Sample Absorbance / Blank Absorbance)] * 100

-

Determine the IC50 value.

This assay provides another measure of antioxidant capacity.[14][15]

Materials:

-

ABTS (Sigma-Aldrich)

-

Potassium persulfate

-

This compound

-

Trolox (standard)

-

Ethanol or water

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours at room temperature.

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of this compound solutions at various concentrations.

-

Incubate for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Prepare a standard curve using Trolox.

-

Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17][18][19]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition.

-

Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound and the workflows of the key experimental protocols.

Signaling Pathways

References

- 1. This compound | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. marinebiology.pt [marinebiology.pt]

- 14. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 15. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 16. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]

- 17. Nitric Oxide Griess Assay [bio-protocol.org]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxyphenol Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 4-Ethoxyphenol, a simple aromatic ether, serves as a versatile scaffold in medicinal chemistry. Its derivatives and analogs have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their potential applications in drug discovery and development. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the pursuit of novel therapeutic agents.

Core Compound: this compound

This compound is a white to off-white crystalline solid with the chemical formula C₈H₁₀O₂. It is also known by other names such as hydroquinone monoethyl ether and p-ethoxyphenol.

| Property | Value | Reference |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Melting Point | 64-67 °C | [1] |

| Boiling Point | 121 °C at 9 mmHg | [1] |

| SMILES | CCOc1ccc(O)cc1 | [1] |

| InChI | 1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. The Williamson ether synthesis is a common and versatile method for preparing ethers, including this compound and its ether derivatives.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from hydroquinone and an ethylating agent.

Materials:

-

Hydroquinone

-

Ethylating agent (e.g., diethyl sulfate, ethyl bromide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, acetone, water)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

Procedure:

-

Dissolve hydroquinone in a suitable solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Slowly add the ethylating agent to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and wash the residue with ethyl acetate.

-

Combine the filtrate and washings, and wash with water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Further purify the product by crystallization from a dichloromethane/petroleum ether mixture to obtain pure this compound.[3]

Synthesis of 4-Ethoxyphenyl Pyrimidine Derivatives

Derivatives of this compound, such as those with a pyrimidine core, have shown promising biological activity.

Experimental Protocol: Synthesis of 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives

This protocol outlines the general synthesis of pyrimidine derivatives of this compound.

Materials:

-

4-Ethoxyacetophenone

-

Substituted benzaldehyde

-

Urea, thiourea, or guanidine hydrochloride

-

Base (e.g., potassium hydroxide)

-

Solvent (e.g., ethanol)

Procedure:

-

Chalcone Synthesis: React 4-ethoxyacetophenone with a substituted benzaldehyde in the presence of a base like potassium hydroxide in ethanol to form the corresponding chalcone.

-

Cyclization: React the synthesized chalcone with urea, thiourea, or guanidine hydrochloride in the presence of a base in ethanol to yield the desired 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine, -2-thiol, or -2-hydroxy derivative.

-

Purification: The final product is purified by recrystallization or column chromatography.

Biological Activities of this compound Derivatives and Analogs

Derivatives and analogs of this compound have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of this compound analogs as anticancer agents.

Table 1: Anticancer Activity of this compound Analogs

| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric | Value | Mechanism of Action | Reference |

| 4-(4-Benzoylaminophenoxy)phenol Derivatives | Compound 22 | SC-3 (wild-type AR) | IC₅₀ | 0.75 µM | Androgen Receptor Antagonism | [4][5][6] |

| Compound 22 | LNCaP (T877A-mutated AR) | IC₅₀ | 0.043 µM | Androgen Receptor Antagonism | [4][5][6] | |

| Compound 22 | 22Rv1 (H874Y-mutated AR) | IC₅₀ | 0.22 µM | Androgen Receptor Antagonism | [4][5][6] | |

| 4-(4-Ethoxyphenyl)pyrimidine Derivatives | Compound R12 | NCI-H522 (NSCLC) | IC₅₀ | 0.95 ± 0.02 µM | EGFR Inhibition | [7] |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs | Compound 6h | SNB-19 (CNS Cancer) | PGI | 65.12% at 10 µM | Tubulin Inhibition | [8] |

| Compound 6h | NCI-H460 (Lung Cancer) | PGI | 55.61% at 10 µM | Tubulin Inhibition | [8] | |

| Compound 6h | SNB-75 (CNS Cancer) | PGI | 54.68% at 10 µM | Tubulin Inhibition | [8] |

Antimicrobial Activity

Certain derivatives of this compound have shown notable activity against various microbial strains.

Table 2: Antimicrobial Activity of this compound Analogs

| Compound Class | Specific Analog | Microorganism | Activity Metric | Value | Reference |

| Nitrobenzyl-oxy-phenol Derivatives | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC | 11 µM | [9] |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative and Gram-positive bacteria | MIC | 8 µg/mL | [8] |

Other Biological Activities

-

Anti-larval Activity: this compound itself has demonstrated potent antilarval activity against Bacillus amphitrite larvae with an EC₅₀ value of 24.1 μg/mL.[3]

-

Antioxidant Activity: Phenolic compounds, including derivatives of this compound, are known for their antioxidant properties. Their activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2][10][11][12]

-

Anti-inflammatory and Analgesic Activity: Certain phenoxyphenyl semicarbazone analogs have shown potent anti-inflammatory and analgesic effects.[13]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives and analogs are attributed to their interaction with various cellular targets and signaling pathways.

Androgen Receptor (AR) Antagonism

4-(4-Benzoylaminophenoxy)phenol derivatives have been identified as potent androgen receptor antagonists.[4][5][6] They competitively bind to the ligand-binding domain of the AR, thereby inhibiting the transcriptional activity of the receptor. This mechanism is crucial for their potential application in the treatment of prostate cancer.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Ethoxyphenol for Researchers

For Immediate Release